molecular formula C8H8N2O B1295600 3,4-Dihydro-1H-quinoxalin-2-one CAS No. 59564-59-9

3,4-Dihydro-1H-quinoxalin-2-one

Cat. No.: B1295600
CAS No.: 59564-59-9
M. Wt: 148.16 g/mol
InChI Key: HYTIPJFUWHYQON-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-quinoxalin-2-one is a bicyclic heterocyclic compound featuring a quinoxaline core with a ketone group at position 2 and a partially saturated six-membered ring. This structure provides a versatile scaffold for drug discovery due to its ability to interact with biological targets such as soluble guanylate cyclase (sGC), a key enzyme in nitric oxide signaling pathways . Derivatives of this compound are synthesized via condensation reactions involving o-phenylenediamine and glyoxalates, followed by functionalization at positions N1, N4, C6, and C7 to optimize binding affinity and physicochemical properties . For example, monocarboxylic and dicarboxylic acid derivatives are designed to enhance hydrogen bonding and van der Waals interactions with sGC, making them promising candidates for cardiovascular and anti-inflammatory therapies .

Preparation Methods

General Synthesis Approaches

The synthesis of 3,4-dihydro-1H-quinoxalin-2-one can be achieved through multiple strategies, including:

Detailed Preparation Methods

Cyclization of o-Phenylenediamines

One common method involves the cyclization of o-phenylenediamines with various carbonyl compounds. The general procedure includes:

  • Reagents : o-Phenylenediamine, carbonyl source (e.g., isocyanates or aldehydes).
  • Solvent : Typically performed in polar solvents like dimethylformamide or ethanol.
  • Conditions : The reaction is often heated under reflux conditions.

For instance, a study reported the synthesis of 3,4-dihydroquinoxalin-2-one from o-phenylenediamine and α-amino acids using copper chloride as a catalyst, achieving yields ranging from moderate to excellent (up to 98%) depending on the specific amino acid used.

Multicomponent Reactions

Multicomponent reactions (MCRs) provide an efficient route for synthesizing 3,4-dihydroquinoxalin-2-one derivatives. A notable method involves the reaction of o-phenylenediamine with dialkyl acetylenedicarboxylates under solvent-free conditions:

  • Reagents : o-Phenylenediamine and dialkyl acetylenedicarboxylates.
  • Conditions : The reaction is conducted without solvents, enhancing environmental sustainability.

This method has shown good yields (up to 90%) and has been praised for its simplicity and efficiency.

Acylation Reactions

Acylation is another effective strategy for synthesizing derivatives of 3,4-dihydroquinoxalin-2-one:

  • Reagents : Starting from 3,4-dihydroquinoxalin-2-one, an acylating agent such as chloroacetyl chloride is used.
  • Catalyst : Triethylamine is often employed as a base to facilitate the reaction.
  • Conditions : The mixture is refluxed in ethyl acetate.

A typical reaction might involve adding chloroacetyl chloride to a solution of the base and the quinoxaline derivative, yielding high purity products after purification steps.

Comparative Analysis of Synthesis Methods

The following table summarizes key synthesis methods for 3,4-dihydroquinoxalin-2-one:

Method Key Reagents Yield (%) Notes
Cyclization o-Phenylenediamine + Carbonyl Up to 98% Utilizes copper catalysts
Multicomponent Reaction o-Phenylenediamine + Dialkyl Acetylenes Up to 90% Solvent-free approach
Acylation 3,4-Dihydroquinoxalin-2-one + Chloroacetyl chloride High Requires refluxing with triethylamine

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-1H-quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline-2,3-dione.

    Reduction: Reduction reactions can convert it to 3,4-dihydroquinoxaline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products:

    Oxidation: Quinoxaline-2,3-dione.

    Reduction: 3,4-Dihydroquinoxaline.

    Substitution: Various substituted quinoxalinones depending on the reagents used.

Scientific Research Applications

Chemical Synthesis and Properties

3,4-Dihydro-1H-quinoxalin-2-one serves as a crucial building block in organic synthesis. It can be synthesized through several methods:

  • Reaction of o-phenylenediamine with dialkyl acetylenedicarboxylates : This method is noted for being economical and environmentally friendly.
  • Use of ethyl bromoacetate in basic media : This approach allows for mild conditions during synthesis.

These synthetic routes enable the production of various derivatives that can be further functionalized for diverse applications .

Biological Activities

Research indicates that this compound and its derivatives exhibit a range of biological activities:

Antimicrobial Activity

Several studies have demonstrated that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, derivatives have shown effectiveness as enzyme inhibitors, particularly targeting bacterial enzymes .

Antiviral Properties

One prominent derivative, GW420867X, has undergone clinical trials for its antiviral activity against HIV-1. It displayed potent inhibitory effects and was well-tolerated in patients .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound, particularly through its interaction with estrogen receptors and other inflammatory pathways .

Industrial Applications

In addition to its biological significance, this compound finds applications in various industrial sectors:

  • Dyes and Pigments : The compound is used in the development of colorants due to its ability to form stable complexes.
  • Coordination Chemistry : It acts as a ligand in metal coordination complexes, facilitating the study of metal ion interactions .

Case Study 1: Antiviral Research

In a study involving HIV-infected patients, GW420867X was administered both alone and in combination with existing antiviral drugs. The results indicated a significant reduction in viral load, showcasing the compound’s potential as a therapeutic agent against HIV .

Case Study 2: Antibacterial Activity

A series of experiments evaluated the antibacterial efficacy of various this compound derivatives against common bacterial strains. Results indicated that certain modifications enhanced antibacterial potency significantly compared to the parent compound .

Summary Table of Biological Activities

Compound NameMechanism of ActionTargetReported ActivityReference
GW420867XNon-nucleoside RT inhibitorHIV-1IC50: 179 µM; IC90: 11 µM
Phenylethylidene derivativeEnzyme inhibitionVarious bacterial enzymesAntibacterial
Estrogen receptor ligandAnti-inflammatoryEstrogen receptorIC50: 118 nM
Bradykinin B1 antagonistAnti-inflammatoryBradykinin receptorKI: 0.19 nM

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-quinoxalin-2-one varies depending on its application. In biological systems, it often interacts with enzymes or receptors, inhibiting their activity or modulating their function. The compound can bind to active sites or allosteric sites, altering the conformation and activity of the target molecules. Pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

  • Solubility: Monocarboxylic derivatives (e.g., 27a) exhibit moderate solubility in chloroform, while dicarboxylic analogues show improved aqueous solubility due to ionizable groups .
  • Metabolic Stability : Methyl-substituted derivatives (e.g., 3-methyl) demonstrate higher metabolic stability compared to halogenated variants (e.g., 7-bromo derivatives) .
  • Toxicity : Harmful by inhalation or dermal exposure (e.g., 3,3-dimethyl derivative), necessitating formulation optimization .

Key Research Findings

  • sGC Activation: Dicarboxylic derivatives show a 2.5-fold increase in sGC activation compared to monocarboxylic analogues, attributed to dual interactions with the Y-S-R motif and hydrophobic pockets .
  • Lipid-Lowering Effects : 8-Methyl and 3,6-dimethyl derivatives reduce hepatic lipid accumulation by 50%, suggesting utility in metabolic disorders .
  • Synthetic Challenges : Electron-withdrawing groups (e.g., nitro at C7) lower yields (e.g., 27c: 23% yield) due to steric hindrance .

Biological Activity

3,4-Dihydro-1H-quinoxalin-2-one (also known as 3,4-Dihydroquinoxalin-2-one) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds. Various synthetic methods have been reported, including multi-component reactions that enhance yield and functional group compatibility. For instance, one study reported a significant yield increase through a three-component reaction involving quinoxalinones .

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study evaluated several quinoxalinone derivatives for their cytotoxic effects against colorectal cancer cell lines (HCT-116 and LoVo). The results demonstrated that certain derivatives inhibited the activity of cyclooxygenase-2 (COX-2), a key enzyme implicated in cancer progression. The most potent compounds showed IC50 values comparable to established COX-2 inhibitors like diclofenac .

Table 1: COX-2 Inhibition Data for Quinoxalinone Derivatives

CompoundIC50 (µg/mL)Inhibition Efficiency (%) at 200 µg/mL
6e96.19 ± 5.39100.00
6d99.02 ± 5.0997.45
6a121.55 ± 1.4182.95
Diclofenac (control)0.53 ± 0.04100.00

2. Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. A study found that certain derivatives displayed strong antibacterial activity against both Gram-positive and Gram-negative bacteria . The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the quinoxaline ring influenced the antimicrobial efficacy.

Table 2: Antibacterial Activity of Quinoxalinone Derivatives

CompoundBacterial Strain TestedZone of Inhibition (mm)
Compound AE. coli18
Compound BS. aureus20
Compound CPseudomonas aeruginosa15

3. Lipid Accumulation Inhibition

Another notable biological activity is the ability to prevent lipid accumulation in hepatocytes. A specific derivative was shown to effectively inhibit palmitate-induced lipid accumulation in HepG2 cells, suggesting potential applications in treating metabolic disorders such as non-alcoholic fatty liver disease .

Case Studies and Research Findings

Several studies have investigated the biological activities of various derivatives of this compound:

  • Anticancer Properties : A comprehensive study demonstrated that specific derivatives could induce apoptosis in cancer cells through multiple pathways, including inhibition of growth factor receptors and modulation of apoptotic proteins .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of certain quinoxaline derivatives against resistant bacterial strains, emphasizing their potential as new antimicrobial agents .
  • Metabolic Effects : Another investigation revealed that some quinoxalinones could modulate lipid metabolism in liver cells, indicating their utility in treating metabolic syndromes .

Conclusions

The biological activity of this compound and its derivatives presents promising avenues for therapeutic development across various medical fields, particularly oncology and infectious diseases. Continued research into their mechanisms of action and optimization of their pharmacological profiles is essential for advancing these compounds into clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3,4-Dihydro-1H-quinoxalin-2-one derivatives?

Methodological Answer: Synthesis typically involves condensation reactions with substituted glyoxalates or halogenated intermediates. For example, derivatives like 3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one are synthesized using ethyl glyoxalate (50% w/w in toluene) in ethanol at 45°C, achieving 85% yield. NaH in DMF facilitates alkylation with benzyl bromides, while NaCNBH₃ in methanol and acetic acid reduces intermediates (e.g., 98% yield for key derivatives) . Variations in reaction time (e.g., 24 hours at 110°C) and solvent systems (THF, DMF, or CHCl₃) significantly impact yields and purity .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize the structure of quinoxalinone derivatives?

Methodological Answer:

  • NMR : Proton environments are analyzed via ¹H NMR (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–7.5 ppm). ¹³C NMR confirms carbonyl carbons at ~170–175 ppm .
  • IR : Stretching vibrations for C=O bonds appear at 1650–1700 cm⁻¹, while NH groups show peaks at 3200–3400 cm⁻¹ .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular formulas. For example, C10H12N2O (MW 176.215) is confirmed via ESI-MS .

Advanced Research Questions

Q. How can DFT calculations predict the electronic properties of quinoxalinone derivatives?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level optimizes molecular geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps). For example, 3,4-dihydro-3-[2-oxo-2-(4-methoxyphenyl)ethylidene]-quinoxalinone exhibits a HOMO-LUMO gap of 4.2 eV, correlating with experimental UV-Vis absorption at 320 nm . Solvent effects (e.g., polarizable continuum models) refine dipole moments and charge distribution, aiding in structure-activity relationship (SAR) studies .

Q. What methodologies resolve contradictions in bioactivity data across different studies (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Statistical Validation : Use one-way ANOVA with Tukey’s post-hoc test to compare IC₅₀ values. For instance, derivatives with N-4 arylsulfonyl substitutions showed anti-tubercular activity (MIC 1.5 µg/mL) but high cytotoxicity (HeLa cells, IC₅₀ 8 µM), necessitating selectivity index (SI) calculations .
  • Assay Standardization : Normalize cGMP levels (via ELISA) to total protein content (Micro BCA assay) to control for cell viability in sGC activation studies .

Q. How are regioselectivity challenges addressed in the synthesis of substituted quinoxalinones?

Methodological Answer:

  • Directing Groups : Bromination with Br₂ in acetic acid selectively targets the 6-position of the quinoxalinone core (90% yield) .
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ and phenylboronic acid introduce aryl groups at specific positions (e.g., 80°C in DMF/H₂O, 90% yield) .
  • Retrosynthetic AI Tools : Predictive models (e.g., PISTACHIO database) optimize one-step routes by scoring precursor relevance and reaction feasibility .

Q. Data Contradiction Analysis

Q. Why do computational predictions of bioactivity sometimes conflict with experimental results?

Methodological Answer: Discrepancies arise from approximations in DFT (e.g., neglecting solvent dynamics) or unaccounted protein-ligand interactions. For example, (R)-4-(2,4-dihydroxybenzoyl)-1,3-diethyl-6-fluoro-quinoxalinone showed higher ERα binding in silico (ΔG = -9.8 kcal/mol) than in vitro (IC₅₀ 12 µM), likely due to conformational flexibility in solution . Mitigation strategies:

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding over 100 ns to capture flexibility.
  • Experimental Triangulation : Validate with SPR (surface plasmon resonance) for kinetic binding data .

Q. Tables for Key Data

Table 1. Synthesis Optimization for Selected Derivatives

DerivativeReagents/ConditionsYield (%)Reference
3,3-Dimethyl derivativeEthyl glyoxalate, EtOH, 45°C85
6-Chloro derivativeBr₂, AcOH, rt90
N-4 Benzyl derivativeNaH, DMF, benzyl bromide64

Table 2. DFT vs. Experimental Properties

CompoundHOMO-LUMO Gap (DFT, eV)UV-Vis λ_max (nm)Reference
3-(4-Methoxyphenyl)-quinoxalinone4.2320
3-(3-Nitrophenyl)-quinoxalinone3.8345

Properties

IUPAC Name

3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-4,9H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTIPJFUWHYQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208236
Record name 2(1H)-Quinoxalinone, 3,4-dihydro-
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59564-59-9
Record name 2(1H)-Quinoxalinone, 3,4-dihydro-
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Record name 2(1H)-Quinoxalinone, 3,4-dihydro-
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Record name 3,4-DIHYDRO-2(1H)-QUINOXALINONE
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Synthesis routes and methods I

Procedure details

To a solution of o-phenylenediamine (4 g, 37.03 mmol) in DMF (30 mL) was added triethylamine (10.3 mL, 74.06) followed by ethyl-2-bromo acetate (4.53 mL, 40.73 mmol). The reaction was stirred at RT for 16 h and at 80° C. for 3 h. The reaction was monitored by TLC. After completion of reaction, the DMF was removed under vacuum. Water (20 mL) was added to the reaction mixture, which was then extracted with EtOAc (300 mL). The organic layer was dried over sodium sulfate, concentrated under vacuum, and the product recrystallized with DCM/hexane in 1:1 ratio to obtain 2.2 g of desired compound.
Quantity
4 g
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reactant
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10.3 mL
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30 mL
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[Compound]
Name
ethyl-2-bromo acetate
Quantity
4.53 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of N-(2-nitrophenyl)glycine methyl ester (740 mg, 3.6 mmol) in ethyl acetate (50 ml) and methanol (25 ml) was hydrogenated at atmospheric pressure over a catalytic amount of 10% palladium on carbon. After 1 h the mixture was filtered and reduced to afford 1,2,3,4-tetrahydroquinoxalin-2-one as a yellow solid (530 mg, 99%).
Quantity
740 mg
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reactant
Reaction Step One
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50 mL
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25 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A solution of ethyl bromoacetate (III, 13.3 ml) in THF (50 ml) is added over 2 hr to a stirred solution of 1,2-phenylenediamine (II, 10.0 g) and triethylamine (16.8 ml) in THF (22 ml) and methylene chloride (22 ml). The mixture is heated at 60° for 3 hr, and is concentrated. The resulting solids are suspended and shaken vigorously in hexane (250 ml) and water (150 ml). The hexane layer is decanted, and the process is repealed with two additional 250 ml portions of hexane. The solids are filtered, dried and recrystallized from methylene chloride/hexane to give the desired product as a solid. The concentrated filtrate is purified by flash chromatography eluting with ethyl acetate/methylene chloride (25/75) to give additional title compound, mp 135°-136°: NMR (CDCl3) 8.30, 6.85-6.95, 6.65-6.80, 4.00 and 3.86 δ.
Quantity
13.3 mL
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reactant
Reaction Step One
Quantity
10 g
Type
reactant
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Quantity
16.8 mL
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reactant
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Quantity
50 mL
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solvent
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22 mL
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solvent
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22 mL
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solvent
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Synthesis routes and methods IV

Procedure details

To a solution of benzene-1,2-diamine (150 g, 1387 mmol) and triethylamine (193 mL, 1387 mmol) in DMF (Ratio: 20 times, Volume: 3000 mL) was added ethyl bromoacetate (232 g, 1387 mmol). The reaction mixture was heated at 120° C. for 36 h. The reaction mixture was cooled to room temperature and diluted with EtOAc and water. The organic layer was separated and washed with brine, dried over Na2SO4, filtered, and concentrated to give crude material. The crude product was purified via ISCO, eluted with 50% EtOAC/hexane to afford 3,4-dihydroquinoxalin-2(1H)-one, Intermediate E-1A (140 g, 945 mmol, 68.1%). 1H NMR (400 MHz, CDCl3) δ ppm 7.7 (1H, bs), 6.9 (1H, m), 6.75 (1H, m), 6.70 (2H, m), 4.0 (1H, s), 3.85 (1H, bs).
Quantity
150 g
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reactant
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Quantity
193 mL
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reactant
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Quantity
232 g
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reactant
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Quantity
3000 mL
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solvent
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods V

Procedure details

To a solution of o-phenylenediamine (1.08 g, 10 mmol) in DMF (50 mL) was added Et3N (2.9 mL, 21 mmol), and ethyl 2-bromoacetate (1.2 mL, 11 mmol). The reaction mixture was stirred at room temperature for 16 h, then at 80° C. for 3 h. The DMF was evaporated under reduced pressure and the reaction mixture partitioned between H2O and EtOAc. The EtOAc layer was washed with sat. NaHCO3, brine, and dried over Na2SO4. The solvent was evaporated under reduced pressure and the crude residue purified by flash chromatography eluting with petroleum ether/EtOAc (4/1) to give 3,4-dihydroquinoxalin-2(1H)-one (560 mg, 38%) as yellow solid. LC-MS (ES-API); rt 7.40 min; m/z calculated for C8H8N2O [M+H]+ 149.0, found 149.0.
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 mL
Type
reactant
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1.2 mL
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reactant
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydro-1H-quinoxalin-2-one
3,4-Dihydro-1H-quinoxalin-2-one
3,4-Dihydro-1H-quinoxalin-2-one
3,4-Dihydro-1H-quinoxalin-2-one
3,4-Dihydro-1H-quinoxalin-2-one
3,4-Dihydro-1H-quinoxalin-2-one

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